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Compound of Interest

Compound Name: 2-lodobenzophenone

Cat. No.: B1349951

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural
features, and synthetic methodologies for 2-lodobenzophenone. The information is intended
to support research and development activities where this compound may be a key starting
material, intermediate, or structural motif. All quantitative data is summarized in structured
tables, and detailed experimental protocols are provided.

Chemical Properties and Structure

2-lodobenzophenone, systematically named (2-iodophenyl)(phenyl)methanone, is an
aromatic ketone characterized by a benzoyl group attached to an iodinated phenyl ring at the
ortho position. This substitution pattern imparts specific steric and electronic properties that
influence its reactivity and potential applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-lodobenzophenone is presented
in Table 1. The compound is expected to be a solid or semi-solid at room temperature with a
high boiling point, consistent with its molecular weight and aromatic nature.
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Property Value Source
CAS Number 25187-00-2 [LI[21031[41[5]
Molecular Formula Ci3HqIO [1][2][6]
Molecular Weight 308.11 g/mol [11[2]
Boiling Point 390.3 °C at 760 mmHg [7]
Density 1.624 g/cm3 [7]
Refractive Index 1.647 [7]
Physical Form Solid or Semi-solid

LogP 3.522 [1][2]
Vapor Pressure 2.67E-06 mmHg at 25°C [7]
Flash Point 189.9 °C [7]

Table 1: Physical and Chemical Properties of 2-lodobenzophenone

Structural Information

The structure of 2-lodobenzophenone features two phenyl rings connected by a carbonyl
group. The presence of the bulky iodine atom at the 2-position of one of the phenyl rings
induces steric hindrance, which can influence the conformation of the molecule, affecting the
dihedral angle between the two aromatic rings.

Identifier String

IUPAC Name (2-iodophenyl)(phenyl)methanone

SMILES C1=CC=C(C=Cl)C(=0)C2=Cc=Ccc=C2I

inchi InChl=1S/C13H9I0/c14-12-9-5-4-8-
11(12)13(15)10-6-2-1-3-7-10/h1-9H

InChiKey MEIFVWINIHKENC-UHFFFAQY SA-N
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Table 2: Structural Identifiers for 2-lodobenzophenone

While experimentally determined crystal structure data for 2-lodobenzophenone is not readily
available, analysis of structurally related compounds, such as N-(2-
iodophenyl)benzenesulfonamide, reveals that the benzene rings are tilted relative to each
other.[8] This twist is a common feature in ortho-substituted diaryl ketones and methanes.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-lodobenzophenone is limited in the public
domain. However, based on the known effects of substituents on aromatic systems, we can
predict the key features of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic
region (typically & 7.0-8.0 ppm). The protons on the iodinated ring will be influenced by the
electron-withdrawing and anisotropic effects of both the iodine atom and the benzoyl group.
The protons ortho to the iodine and the carbonyl group will likely be the most deshielded.

13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon
(expected in the & 190-200 ppm region) and the aromatic carbons. The carbon bearing the
iodine atom will show a characteristic shift, typically to a lower field (6 90-100 ppm) due to the
heavy atom effect. The chemical shifts of the other aromatic carbons will be influenced by the
positions of the iodine and carbonyl substituents. For comparison, the carbonyl carbon in (3-
chlorophenyl)(phenyl)methanone appears at 6 195.3 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 2-lodobenzophenone is expected to exhibit characteristic absorption
bands for the functional groups present.
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Functional Group Expected Absorption Range (cm™?)
C=0 (carbonyl) stretch 1650-1670

C-I (iodo) stretch 500-600

Aromatic C-H stretch 3000-3100

Aromatic C=C stretch 1450-1600

Table 3: Predicted Infrared Absorption Peaks for 2-lodobenzophenone

The carbonyl stretching frequency will be a strong, sharp peak and is a key diagnostic feature
for this class of compounds.

Mass Spectrometry (MS)

The mass spectrum of 2-lodobenzophenone will show a prominent molecular ion peak (M*) at
m/z 308. Fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl
group. Common fragments would include the benzoyl cation ([CeHsCO]*) at m/z 105 and the
iodobenzoyl cation ([ICeH4CO]*) at m/z 231. Loss of the iodine atom could also be observed.
Predicted collision cross-section data for various adducts are available.[6]

Synthesis of 2-lodobenzophenone

The primary synthetic route to 2-lodobenzophenone is the Friedel-Crafts acylation of
iodobenzene with benzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as
aluminum chloride (AICI3).
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Figure 1: Synthetic pathway for 2-lodobenzophenone via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization for yield and purity of the
ortho-isomer.

Materials:

» lodobenzene

» Benzoyl chloride

e Anhydrous aluminum chloride (AICI3)

e Anhydrous dichloromethane (DCM)

e Dilute hydrochloric acid (HCI)

o Saturated sodium bicarbonate solution (NaHCO3)
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
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Procedure:

» Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous
aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

» Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a
solution of iodobenzene (1.0 equivalent) and benzoyl chloride (1.0 to 1.1 equivalents) in
anhydrous dichloromethane.

o Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum
chloride dropwise at a rate that maintains the reaction temperature below 10 °C. After the
addition is complete, allow the reaction mixture to warm to room temperature and stir for
several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the
dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with water,
saturated sodium bicarbonate solution, and brine.[7]

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the
crude product.[7]

 Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by
fractional crystallization or column chromatography on silica gel.
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Figure 2: Experimental workflow for the synthesis and purification of 2-lodobenzophenone.
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Reactivity and Potential Applications

The presence of the iodine atom on the aromatic ring makes 2-lodobenzophenone a versatile
substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira
couplings. These reactions allow for the introduction of a wide range of substituents at the ortho
position, enabling the synthesis of complex molecular architectures.

The benzophenone core is a known pharmacophore present in numerous biologically active
compounds. Therefore, derivatives of 2-lodobenzophenone are of interest in drug discovery
and medicinal chemistry. For instance, some iodinated lactones have shown antimicrobial and
cytotoxic activities.[10] While specific biological activities for 2-lodobenzophenone have not
been extensively reported, its structural features suggest potential for further investigation in
this area.

Safety Information

2-lodobenzophenone should be handled with care in a well-ventilated fume hood. Appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should
be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS)
provided by the supplier.

This technical guide provides a foundational understanding of 2-lodobenzophenone. Further
research and experimental validation are encouraged to fully elucidate its properties and
potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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